7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one

Physicochemical profiling Medicinal chemistry Lead optimization

Sourcing a reliable precursor for 2-amino-5-methoxybenzenesulfonamide synthesis often means multi-step routes and long lead times. This 7-methoxy-3-oxo-benzothiadiazine-1,1-dioxide solves that bottleneck: • Direct acid hydrolysis releases the o-aminobenzenesulfonamide in one step-no separate sulfonamide formation or ortho-amination needed. • Electron-rich 7-methoxy ring enables copper-catalyzed N-arylation at N2/N4, supporting four-point diversification for library synthesis. • Balanced cLogP (~0.2) makes it the ideal comparator between more lipophilic 7-Cl (cLogP ~1.0) and less lipophilic parent (cLogP ~-0.1) analogs in ADME profiling. 98% purity, available from stock with global shipping.

Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
CAS No. 71254-67-6
Cat. No. B3056417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one
CAS71254-67-6
Molecular FormulaC8H8N2O4S
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)NS2(=O)=O
InChIInChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)15(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
InChIKeyXMLNLKMCNNIYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one: Core Structure & Compound Class


7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one (CAS 71254-67-6) is a heterocyclic sulfonamide belonging to the 1,2,4-benzothiadiazine-1,1-dioxide class . It features a 3-oxo (carbonyl) group on the thiadiazine ring, distinguishing it from the 4H-1,2,4-benzothiadiazine 1,1-dioxide sub-class (e.g., diazoxide analogs) that lack this carbonyl . The 7-methoxy substituent on the fused benzene ring modulates electronic properties and hydrogen-bonding capacity relative to halogen or alkyl-substituted congeners.

1
3-Oxo-1,1-dioxide benzothiadiazine scaffold — functionally distinct from 4H-analogs lacking the carbonyl
2
7-Methoxy substituent — modulates electronic properties and lipophilicity versus halogen or alkyl congeners
3
Hydrolytic precursor — reported access to o-aminobenzenesulfonamide via acid hydrolysis

Why 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one Cannot Be Substituted by In-Class Analogs


Within the benzothiadiazine-1,1-dioxide family, the combination of the 7-methoxy group and the 3-oxo functionality creates a unique physicochemical and reactivity profile that is not replicated by the 7-chloro, 7-methyl, or 7-unsubstituted 3-oxo analogs, nor by 7-methoxy-4H analogs that lack the carbonyl . The electron-donating methoxy substituent alters the ring electronics and lipophilicity compared to the electron-withdrawing 7-chloro derivative, while the 3-carbonyl provides a distinct hydrogen-bond acceptor site and enables regioselective N-functionalization chemistry not available to the 4H series [1]. Simple potency assumptions based on in-class compounds are unreliable without direct comparative data; the substitution pattern at position 7 and the oxidation state at position 3 jointly determine target engagement, metabolic fate, and synthetic derivatization potential.

Target Compound
Potential Substitute
Mismatch Risk
7-Methoxy-3-oxo-1,1-dioxide
7-Chloro-3-oxo analog
Electron-donating vs withdrawing substituent alters ring electronics; lipophilicity and target engagement may shift
7-Methoxy-3-oxo-1,1-dioxide
7-Methoxy-4H analog (no 3-carbonyl)
Absence of 3-carbonyl eliminates hydrolytic ring-opening and N-functionalization; NMDA scaffold activity may not transfer

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight & Lipophilicity Differentiation vs. 7-Chloro & Unsubstituted Analogs

The target compound (C8H8N2O4S, MW 228.23 g/mol) possesses a molecular weight intermediate between the unsubstituted parent (C7H6N2O3S, MW 198.19) and the 7-chloro analog (C7H5ClN2O3S, MW 232.64) . The 7-methoxy group (Hammett σp = -0.27) is electron-donating, whereas the 7-chloro group (σp = +0.23) is electron-withdrawing, altering the electron density of the fused benzene ring and consequently the acidity of the sulfonamide NH and the reactivity of the 3-carbonyl. The calculated LogP for the 7-methoxy derivative is approximately 0.5–0.8 units lower than the 7-chloro analog due to the hydrogen-bond acceptor capacity of the methoxy oxygen, impacting aqueous solubility and membrane permeability in cell-based assays.

MW & cLogP
Cross-study comparable
MW 228.23
cLogP ≈ 0.2
Intermediate lipophilicity context
ΔcLogP ≈ −0.8 vs 7-Cl analog; ΔMW = −4.41 vs 7-Cl
Physicochemical profiling Medicinal chemistry Lead optimization

Precursor to 2-Amino-5-methoxybenzenesulfonamide via Distinct Hydrolysis

2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxides undergo acid hydrolysis to yield the corresponding o-aminobenzenesulfonamides [1]. The target compound, upon hydrolysis, specifically generates 2-amino-5-methoxybenzenesulfonamide, a versatile intermediate for further functionalization (e.g., diazotization, coupling). In contrast, the 4H-analog (7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, CAS 549495-12-7) lacks the 3-oxo group and does not undergo this hydrolytic ring-opening under the same conditions. The 3-oxo group thus serves as a traceless directing/activating group that can be removed after enabling specific transformations.

Hydrolytic Conversion
Class-level inference
Yields 2-amino-5-methoxybenzenesulfonamide
Supports synthetic intermediate selection
Acid hydrolysis; not available from 4H analog
Synthetic chemistry Intermediate Building block

NMDA Receptor Antagonist Activity via 3-Oxo-1,1-dioxide Scaffold

Patent FR2702150B1 discloses that 2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide derivatives, including those with substitution at the 7-position, act as non-competitive NMDA receptor antagonists [1]. While quantitative IC50 values for the specific 7-methoxy derivative are not publicly disclosed, the patent establishes that substituent variation at the 7-position (e.g., methoxy vs. chloro vs. methyl) modulates antagonist potency and that the 3-oxo-1,1-dioxide scaffold is essential for activity; the corresponding 4H analogs lacking the carbonyl are inactive in this assay.

NMDA Antagonist Assay
Class-level inference
Active (3-oxo scaffold)
vs
Inactive (4H analog)
Reported scaffold activity context
IC50 not publicly disclosed; patent FR2702150B1
Neuroscience NMDA receptor Excitotoxicity

Regioselective N-Functionalization Enabled by 3-Oxo Group

The 3-oxo group in benzothiadiazin-3-one 1,1-dioxides enables regioselective N2- and N4-alkylation/arylation, as demonstrated by solid-phase synthetic protocols that achieve four diversity points from this scaffold [1]. The 7-methoxy compound, with its electron-rich aromatic ring, exhibits distinct reactivity in copper-catalyzed N-arylation compared to 7-chloro or 7-unsubstituted analogs [2]. The 4H-thiadiazine analog (CAS 549495-12-7) has no carbonyl and thus cannot undergo the same N-functionalization sequence; its chemistry relies instead on modification of the 3-position via the imine/enamine tautomer.

Derivatization Scope
Class-level inference
4 diversity points
N2, N4, C7, aromatic ring
Supports library synthesis context
3 points accessible from 4H analog
Solid-phase synthesis Library chemistry Diversity-oriented synthesis

Optimal Procurement Scenarios


Synthesis of 2-Amino-5-methoxybenzenesulfonamide via Acid Hydrolysis

When the synthetic objective is 2-amino-5-methoxybenzenesulfonamide, this compound is the direct precursor of choice. Acid hydrolysis cleaves the 3-oxo-thiadiazine ring to release the o-aminobenzenesulfonamide, a transformation not available from the 4H-thiadiazine analog (CAS 549495-12-7) [1]. This route avoids the need for separate sulfonamide formation and ortho-amination steps.

NMDA Receptor Antagonist Probe for CNS Drug Discovery

For programs investigating non-competitive NMDA receptor antagonists, the 3-oxo-1,1-dioxide scaffold represents a structurally distinct phenotype from the clinically used 4H-benzothiadiazines (e.g., diazoxide). Patent FR2702150B1 establishes that 7-substituted 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides are active as NMDA antagonists, providing a basis for selecting the 7-methoxy derivative as a starting point for hit-to-lead optimization [2].

Diversity-Oriented Synthesis & Parallel Library Construction

The compound supports four-point diversification (N2, N4, C7, and aromatic ring) via solid-phase or microwave-assisted protocols. The 7-methoxy group provides an electron-rich aryl ring that facilitates copper-catalyzed N-arylation at N2 and N4 positions, enabling the rapid generation of compound libraries for screening against various biological targets [3].

Physicochemical Comparator for Lead Optimization

In lead optimization campaigns, the 7-methoxy derivative serves as a balanced-lipophilicity comparator (cLogP ≈ 0.2) between the more lipophilic 7-chloro analog (cLogP ≈ 1.0) and the less lipophilic unsubstituted parent (cLogP ≈ -0.1). Its intermediate lipophilicity profile makes it suitable for assessing the impact of polarity modulation on ADME properties while maintaining the core pharmacophore .

Application
Selection Property
Validation Focus
o-Aminobenzenesulfonamide synthesis
Hydrolytic precursor capability
Acid hydrolysis conversion review
NMDA receptor antagonist studies
3-Oxo-1,1-dioxide scaffold activity
NMDA receptor assay context
Diversity-oriented library synthesis
Multi-point derivatization scope
N-functionalization efficiency review
Lead optimization comparator studies
Intermediate lipophilicity profile
ADME modulation context review
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